ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
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Overview
Description
ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-furyl aldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired pyrano[3,2-c]pyridine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and pyridine core can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine core structure and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring also show diverse biological activities and are used in medicinal chemistry.
Pyrano[3,2-c]pyridine derivatives: These compounds have the same core structure and are studied for their potential therapeutic applications.
The uniqueness of ETHYL 4-(5-METHYL-2-FURYL)-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H15NO6 |
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Molecular Weight |
317.29 g/mol |
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate |
InChI |
InChI=1S/C16H15NO6/c1-3-21-16(20)10-7-17-15(19)13-9(6-12(18)23-14(10)13)11-5-4-8(2)22-11/h4-5,7,9H,3,6H2,1-2H3,(H,17,19) |
InChI Key |
DGPVKUQUSLJDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=C(O3)C |
Origin of Product |
United States |
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